
NVS-BPTF-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVS-BPTF-C is a negative control for NVS-BPTF-1 (GLXC-20995).
Applications De Recherche Scientifique
Synthesis and Biological Activity
NVS-BPTF-1, a potent and selective BPTF-bromodomain inhibitor, represents a significant advancement in the study of BPTF (bromodomain and PHD finger containing transcription factor). This compound has been synthesized and its biological activity evaluated, particularly in relation to the inhibition of the BPTF-bromodomain and its impact on proteins involved in the antigen processing pathway. However, targeting BPTF-bromodomain alone has been found to be insufficient to observe an increase in proteins like PSMB8, PSMB9, TAP1, and TAP2 (Mélin et al., 2021).
Biomedical Research and Nanotherapies
In the broader context of biomedical research, particularly in cancer and microbial infections, the development of efficient non-viral nanovectors (NVs) for drug delivery is a growing field. NVs are designed to be stable, sustainable, biocompatible, and capable of controlled and targeted drug delivery. Peptides play a key role in the advancement of these nanomedicines, which is an area of relevance for NVS-related research (Del Genio et al., 2022).
N-Version Programming and Software Reliability
The N-version programming (NVP) technique, applied in software development, offers insights into the software development process and the improvement of N-version software (NVS) products. This approach has been effective in improving software reliability by providing fault tolerance, which can be a useful analogy for understanding multiple approaches in scientific research (Lyu & He, 1993).
Bioelectrochemical Systems and Biophotovoltaics
The field of bioelectrochemical systems (BES) includes technologies like biophotovoltaic systems (BPVs), which utilize oxygenic photosynthetic organisms for light energy harvesting. This area of research integrates into the broader fields of BES and photovoltaic research, suggesting potential applications for NVS-BPTF-C in these domains (McCormick et al., 2015).
Nitrogen-Vacancy Color Center in Diamond for Bioimaging and Biosensing
The Nitrogen-Vacancy (NV) color center in diamond is a flourishing research area with potential applications in bioimaging and quantum-sensing. The ability to image single NV color centers in nanodiamonds under ambient conditions opens up possibilities in nanoscale sensing and novel imaging techniques, which can be extended to NVS-BPTF-C research (Balasubramanian et al., 2014).
Sensing External Spins with Nitrogen-Vacancy Diamond
Research on using a single nitrogen-vacancy (NV) center to sense external electron spins has implications for understanding diamond surface spins and their effects on NV sensors. This could enable applications like imaging in living cells or using NVs on scanning probe tips for scalable room temperature quantum computers (Grotz et al., 2011).
Propriétés
Nom du produit |
NVS-BPTF-C |
|---|---|
Formule moléculaire |
C26H29FN8O3S |
Poids moléculaire |
552.6294 |
Nom IUPAC |
7-((1-Cyclopropyl-1H-pyrazol-4-yl)amino)-2-((2-fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)amino)-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C26H29FN8O3S/c1-17-25(30-23-7-6-21(13-22(23)27)39(37,38)33-11-9-32(2)10-12-33)31-24-8-3-18(15-34(24)26(17)36)29-19-14-28-35(16-19)20-4-5-20/h3,6-8,13-16,20,29-30H,4-5,9-12H2,1-2H3 |
Clé InChI |
BFSKPRUNBBMNCF-UHFFFAOYSA-N |
SMILES |
O=C1C(C)=C(NC2=CC=C(S(=O)(N3CCN(C)CC3)=O)C=C2F)N=C4N1C=C(NC5=CN(C6CC6)N=C5)C=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NVS-BPTF-C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



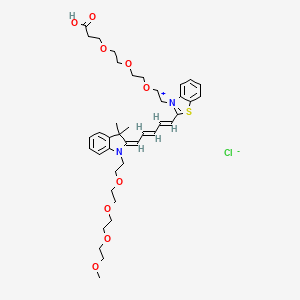
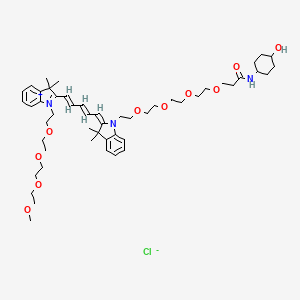
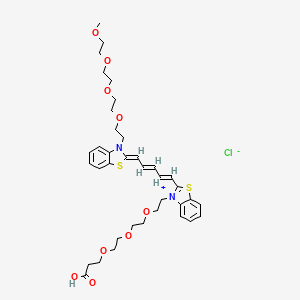
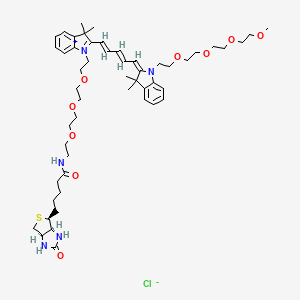
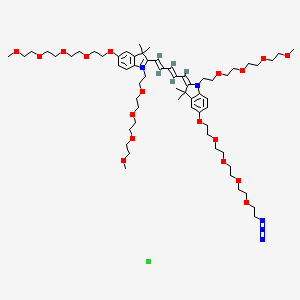
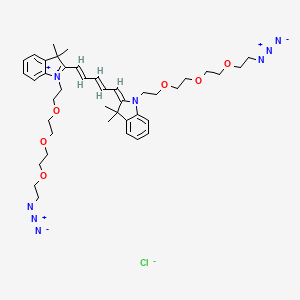
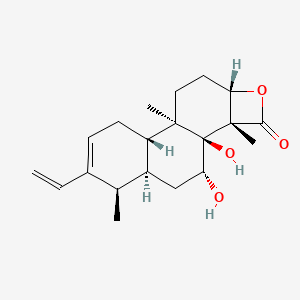
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)
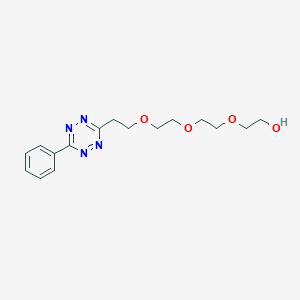
![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)